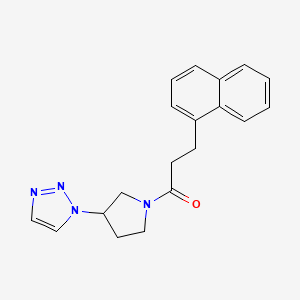

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(naphthalen-1-yl)propan-1-one

Beschreibung

This compound features a pyrrolidine core substituted at the 3-position with a 1,2,3-triazole moiety and linked via a propan-1-one chain to a naphthalen-1-yl group. The pyrrolidine ring introduces conformational rigidity, which may influence binding specificity in biological targets. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds in the literature suggest that click chemistry or nucleophilic substitution could be employed for triazole incorporation .

Eigenschaften

IUPAC Name |

3-naphthalen-1-yl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c24-19(22-12-10-17(14-22)23-13-11-20-21-23)9-8-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,11,13,17H,8-10,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOINXTPOVFPRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition . The pyrrolidine ring can be introduced through subsequent reactions involving appropriate precursors.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidines or triazoles.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials.

Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

Medicine: It may serve as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer agents.

Industry: It can be utilized in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Heterocyclic Variations

a. Morpholine vs. Pyrrolidine Derivatives

- 1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca): Replaces pyrrolidine with morpholine, increasing polarity and aqueous solubility. Reported yields exceed 94% via solid-phase synthesis, indicating efficient methodology .

- Target Compound : Pyrrolidine’s lower polarity may enhance membrane permeability compared to morpholine derivatives.

b. Pyrazole vs. Triazole Derivatives

- The chloroanilino group introduces electron-withdrawing effects, altering reactivity .

c. Tetrahydrofuran (THF) Substituents

- 1-(Pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (31) : Lacks triazole and naphthalene but includes THF, which may improve metabolic stability. Synthesized via Pd/C-catalyzed hydrogenation (72 hours, ambient conditions) .

Aromatic Group Variations

a. Naphthalene vs. Phenyl/Pyridinyl Groups

- MYF-03-69 : Contains a pyridin-3-yl group instead of naphthalene. The trifluoromethylbenzyloxy group enhances lipophilicity and bioavailability. Yield: 52% via acryloylation .

- (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one : Features a nitro group, which may confer electrophilic reactivity. Naphthalen-2-yl vs. naphthalen-1-yl alters steric interactions .

b. Thiophene and Indole Derivatives

Crystallographic and Analytical Data

- X-ray Crystallography: SHELX programs are widely used for structural refinement of similar compounds (e.g., ’s naphthalene-containing enone derivative) .

- Spectroscopic Characterization : ¹H/¹³C NMR and HRMS data for triazole derivatives (e.g., 2aca–2ach) provide benchmarks for verifying the target compound’s structure .

Biologische Aktivität

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a triazole ring, a pyrrolidine moiety, and a naphthalene group, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes through hydrogen bonding and hydrophobic interactions. The triazole ring plays a crucial role in these interactions due to its electron-withdrawing properties, enhancing binding affinity to target sites. The naphthalene moiety contributes to the overall stability and lipophilicity of the compound, facilitating membrane permeability.

Biological Activity Overview

Research indicates that 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(naphthalen-1-yl)propan-1-one exhibits several biological activities:

Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Neuroprotective Effects : Research has highlighted potential neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to modulate oxidative stress and inflammation pathways.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cancer Cell Line Study : In research conducted on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 25 µM, indicating effective inhibition of cell growth. Mechanistic studies revealed that it activates the intrinsic apoptotic pathway.

- Neuroprotection Study : A recent investigation published in Neuroscience Letters assessed the neuroprotective effects in a rat model of Parkinson's disease. The results showed reduced dopaminergic neuron loss and improved motor function scores in treated animals compared to controls.

Comparative Analysis

To better understand the efficacy of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, it can be compared with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Similar | Antimicrobial | 40 |

| Compound B | Similar | Anticancer | 30 |

| Compound C | Similar | Neuroprotective | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.